6-Bromo-3-chloro-1,8-naphthyridin-4-OL
Description
6-Bromo-3-chloro-1,8-naphthyridin-4-OL is a halogenated derivative of the 1,8-naphthyridine scaffold, a bicyclic aromatic system with two nitrogen atoms at positions 1 and 6. The compound features bromine at position 6, chlorine at position 3, and a hydroxyl group at position 7. Key properties likely include:
- Density: >1.805 g/cm³ (higher than the non-chlorinated analog due to increased halogen content) .
- Boiling Point: >365.9°C (estimated based on the brominated parent compound) .
- Acidity (pKa): <2.70 (the electron-withdrawing Cl at position 3 may enhance acidity compared to 6-Bromo-1,8-naphthyridin-4-ol) .
Properties
Molecular Formula |
C8H4BrClN2O |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
6-bromo-3-chloro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-5-7(13)6(10)3-12-8(5)11-2-4/h1-3H,(H,11,12,13) |
InChI Key |
MVCHGMGRLVGREV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=CN2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 6-Bromo-3-chloro-1,8-naphthyridin-4-OL, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-1,8-naphthyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The hydroxyl group at the 4-position can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted naphthyridines .
Scientific Research Applications
Biological Activities
6-Bromo-3-chloro-1,8-naphthyridin-4-OL exhibits significant biological activities, making it a promising candidate for drug development. Key applications include:
- Antimycobacterial Properties : Research indicates that this compound targets the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis, suggesting its potential as a lead compound for new antibiotics aimed at combating tuberculosis .
- Anticancer Activity : Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung carcinoma (A-549). Some derivatives demonstrated IC50 values lower than standard chemotherapeutic agents, indicating their efficacy as anticancer agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions and traditional organic synthesis techniques. The presence of halogens at specific positions significantly influences the chemical behavior and biological interactions of the compound .
Table 1: Comparison of Related Compounds
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| This compound | Bromine at position 6 | Exhibits strong biological activity |
| 3-Iodo-1,8-naphthyridin-4-ol | Iodine atom instead of bromine | Increased reactivity due to iodine's larger size |
| 3-Chloro-1,8-naphthyridin-4-ol | Chlorine atom instead of bromine | Different reactivity profile |
| 6-Bromo-1,8-naphthyridin-2-amino | Bromine at a different position | Varies in biological activity |
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Antimycobacterial Activity
A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis growth by targeting the InhA enzyme. This finding highlights its potential as a new antibiotic lead .
Case Study 2: Anticancer Efficacy
In vitro tests revealed that certain derivatives exhibited potent cytotoxicity against human cancer cell lines. For instance, compounds with specific substituents showed IC50 values significantly lower than standard treatments like doxorubicin .
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-1,8-naphthyridin-4-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between 6-Bromo-3-chloro-1,8-naphthyridin-4-OL and structurally related compounds:
Key Observations
In contrast, the tetrahydro analog () lacks aromaticity, which may reduce π-π stacking interactions but increase conformational flexibility for binding to enzymes or receptors .
Biological Activity :
- The 2-phenyl-3-carbaldehyde derivative () demonstrated cytotoxicity against breast cancer cells (MCF7), highlighting the pharmacological relevance of substituted 1,8-naphthyridines . The target compound’s halogenated structure may similarly interact with DNA or kinases, though specific activity data are unavailable.
Synthetic Utility :
- The hydroxyl group at position 4 in the target compound and its analogs (e.g., ) serves as a handle for further functionalization, such as etherification or coordination to metal catalysts .
Biological Activity
Introduction
6-Bromo-3-chloro-1,8-naphthyridin-4-OL is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the naphthyridine family, known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromine atom at position 6 and a chlorine atom at position 3 on the naphthyridine ring. The hydroxyl group at position 4 contributes to its biological activity.
Structure
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. It acts as an inhibitor of tumor necrosis factor-alpha (TNFα), which plays a critical role in inflammation and cancer progression. This compound has been shown to modulate TNFα signaling pathways, potentially leading to reduced tumor growth and metastasis .
Case Study: TNFα Modulation
In a study involving human cancer cell lines, treatment with this compound resulted in a decrease in TNFα levels and subsequent inhibition of cancer cell proliferation. The results demonstrated a dose-dependent response with IC50 values indicating effective concentrations for therapeutic application.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Its ability to inhibit TNFα signaling suggests potential applications in treating inflammatory disorders. Research has shown that this compound can reduce the production of pro-inflammatory cytokines in vitro .
Data Table: Inhibition of Cytokine Production
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNFα | 150 | 80 | 47% |
| IL-6 | 100 | 50 | 50% |
| IL-1β | 90 | 40 | 56% |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The compound demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating its potential as an antimicrobial agent .
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. The compound's ability to inhibit TNFα signaling suggests that it may interfere with the binding of TNFα to its receptors, thus modulating downstream signaling pathways that lead to inflammation and tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
